3'-Methoxydaidzein 3'-Methoxydaidzein 3'-Methoxydaidzein belongs to the class of organic compounds known as 3'-o-methylisoflavones. These are flavones with methoxy groups attached to the C2' atom of the isoflavone backbone. Thus, 3'-methoxydaidzein is considered to be a flavonoid lipid molecule. 3'-Methoxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule.
7,4'-dihydroxy-3'-methoxyisoflavone is a member of the class of 7-hydroxyisoflavones that is 7,4'-dihydroxyisoflavone substituted by a methoxy group at position 3'. It is isolated from the heart woods of Maackia amurensis subsp buergeri and Dalbergia louveli and exhibits antiplasmodial ativity. It has a role as a metabolite and an antiplasmodial drug. It is a methoxyisoflavone and a member of 7-hydroxyisoflavones.
Brand Name: Vulcanchem
CAS No.: 21913-98-4
VCID: VC21344460
InChI: InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3
SMILES: COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

3'-Methoxydaidzein

CAS No.: 21913-98-4

Cat. No.: VC21344460

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

3'-Methoxydaidzein - 21913-98-4

CAS No. 21913-98-4
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3
Standard InChI Key MUYAUELJBWQNDH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O

Chemical and Structural Properties of 3'-Methoxydaidzein

Basic Chemical Characteristics

3MOD is a methoxylated derivative of daidzein, featuring a hydroxyl group at the 7-position and a methoxy group at the 3'-position on its isoflavone backbone. Its systematic IUPAC name is 3-(3-methoxy-4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one, with synonyms including 7,4'-dihydroxy-3'-methoxyisoflavone and 3'-methoxy-4',7-dihydroxyisoflavone . Key physicochemical properties are summarized below:

PropertyValue
CAS Number21913-98-4
Molecular FormulaC16H12O5\text{C}_{16}\text{H}_{12}\text{O}_5
Density1.31 g/cm³
Melting Point258–260°C
Boiling Point534.5 ± 50.0 °C
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, methanol)
StabilityStable at -20°C in powder form; degradation observed in solution over time

The compound’s structure enables interactions with biological targets such as sodium channels and enzymes involved in oxidative stress .

Pharmacological Activities and Mechanisms

Voltage-Gated Sodium Channel Inhibition

3MOD’s most notable activity is its potent inhibition of VGSC subtypes Na<sub>V</sub>1.7, Na<sub>V</sub>1.8, and Na<sub>V</sub>1.3, which are critical in pain signaling . Preclinical studies demonstrate the following inhibitory concentrations (IC<sub>50</sub>):

VGSC SubtypeIC<sub>50</sub>Role in Pain Pathways
Na<sub>V</sub>1.7181 ± 14 nMPeripheral pain transmission
Na<sub>V</sub>1.8397 ± 26 nMNeuropathic and inflammatory pain
Na<sub>V</sub>1.3505 ± 46 nMCentral nervous system hyperexcitability

By blocking these channels, 3MOD reduces neuronal excitability and attenuates acute and chronic pain in murine models without inducing addiction . For example, in chronic constriction injury (CCI) models, 3MOD (10 mg/kg, intraperitoneal) reduced mechanical allodynia by 60–70% compared to controls .

Antiplatelet Aggregation

The compound selectively inhibits collagen-induced platelet aggregation with IC<sub>50</sub> values of 12.3 µM (low collagen) and 61.5 µM (high collagen) . This specificity distinguishes it from nonsteroidal anti-inflammatory drugs (NSAIDs), which often target cyclooxygenase pathways .

Molecular Interactions and Targets

Sodium Channel Binding Dynamics

Molecular docking studies reveal that 3MOD binds to the voltage-sensing domain of Na<sub>V</sub>1.7 via hydrogen bonds with residues Tyr-1537 and Lys-1421, stabilizing the channel in an inactivated state . This interaction is critical for its analgesic efficacy .

Additional Targets

Beyond sodium channels, 3MOD shows affinity for:

  • EGFR (epidermal growth factor receptor): Docking scores of -7.6 kcal/mol, suggesting potential anticancer applications .

  • MAPK14: Inhibition of this kinase (-8.9 kcal/mol) may contribute to anti-inflammatory effects .

Pharmacokinetics and Structural Modifications

Bioavailability Challenges

Like many isoflavones, 3MOD suffers from poor oral bioavailability due to rapid glucuronidation and sulfation in the liver . In human aortic vascular smooth muscle cells (HAVSMCs), 3MOD is hydrolyzed into daidzein within 2 hours, followed by conjugation into inactive metabolites .

Synthetic Derivatives

To enhance solubility and stability, naphthalene-sulfonated derivatives (e.g., DD4 and DD5) have been synthesized. These derivatives exhibit:

  • 5.8-fold higher solubility in ethyl acetate compared to 3MOD .

  • 4.5-fold increased cellular uptake in HAVSMCs .

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 263 nm) is the gold standard for quantifying 3MOD in biological matrices. Validation parameters include:

  • Linearity: R2>0.99R^2 > 0.99 over 0.1–100 µg/mL .

  • Precision: Intra-day RSD < 12%; inter-day RSD < 13% .

Mass Spectrometry

LC-MS/MS methods enable detection limits as low as 0.01 ng/mL, facilitating pharmacokinetic studies .

Therapeutic Applications and Future Directions

Pain Management

3MOD’s dual inhibition of Na<sub>V</sub>1.7 and Na<sub>V</sub>1.8 positions it as a candidate for neuropathic pain, with potential advantages over opioids (non-addictive) and gabapentin (fewer CNS side effects) .

Cardiovascular Health

By targeting collagen-induced platelet aggregation, 3MOD may reduce thrombosis risk without increasing bleeding tendencies .

Future Research

  • Nanoparticle delivery systems to improve bioavailability.

  • Combination therapies with NSAIDs or anticonvulsants for synergistic effects.

  • Clinical trials to validate preclinical findings in humans.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator